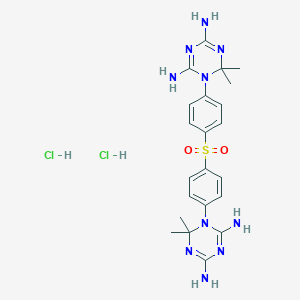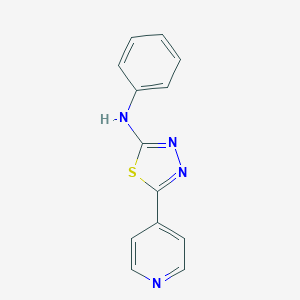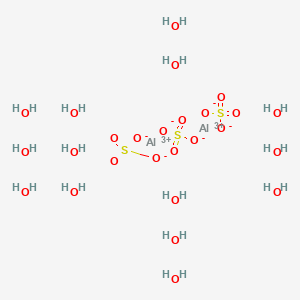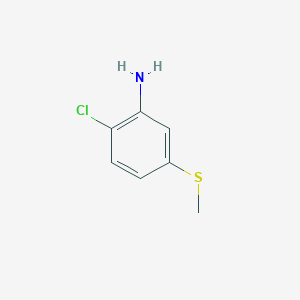
Silane,trimethyl(propoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a propoxymethyl group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane,trimethyl(propoxymethyl)- can be synthesized through the hydrosilylation of allyl ethers with trimethylsilane in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and requires the use of a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl ether.
Industrial Production Methods
In industrial settings, the production of silane, trimethyl(propoxymethyl)- involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity . The reaction conditions are carefully controlled to optimize the efficiency of the hydrosilylation process, and the product is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Silane,trimethyl(propoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The propoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the propoxymethyl group.
Applications De Recherche Scientifique
Silane,trimethyl(propoxymethyl)- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which silane, trimethyl(propoxymethyl)- exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom in the compound is highly reactive and can form stable bonds with oxygen, which is a key factor in its use as a coupling agent and in surface modification . The electron-donating properties of the silicon-carbon bond also play a role in stabilizing reaction intermediates and facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the propoxymethyl group.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH, which is a liquid at room temperature and used as a reducing agent.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups attached to a central silicon atom, known for its use as a radical reducing agent.
Uniqueness
Silane,trimethyl(propoxymethyl)- is unique due to the presence of the propoxymethyl group, which imparts specific reactivity and properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
17348-62-8 |
|---|---|
Formule moléculaire |
C7H18OSi |
Poids moléculaire |
146.3 g/mol |
Nom IUPAC |
trimethyl(propoxymethyl)silane |
InChI |
InChI=1S/C7H18OSi/c1-5-6-8-7-9(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
WHTIQDBNUSKVMR-UHFFFAOYSA-N |
SMILES |
CCCOC[Si](C)(C)C |
SMILES canonique |
CCCOC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)


![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
![Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)](/img/structure/B98867.png)






